Glycyl-L-histidyl-L-lysinamide

Description

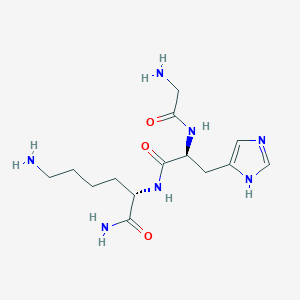

Structure

2D Structure

3D Structure

Properties

CAS No. |

68984-73-6 |

|---|---|

Molecular Formula |

C14H25N7O3 |

Molecular Weight |

339.39 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(13(17)23)21-14(24)11(20-12(22)6-16)5-9-7-18-8-19-9/h7-8,10-11H,1-6,15-16H2,(H2,17,23)(H,18,19)(H,20,22)(H,21,24)/t10-,11-/m0/s1 |

InChI Key |

CEQLNMDCZOVWPK-QWRGUYRKSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Biology of Glycyl L Histidyl L Lysinamide

Strategic Approaches for Glycyl-L-histidyl-L-lysinamide Synthesis

The synthesis of the tripeptide this compound can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). nih.gov Both techniques have been successfully employed for the synthesis of Gly-His-Lys and its derivatives, utilizing various protecting groups and methods for peptide bond formation. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Techniques for Amide-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for synthesizing peptides by anchoring the C-terminal amino acid to an insoluble polymer support. csic.es The synthesis of a peptide with a C-terminal amide, such as this compound, necessitates the use of a specialized resin that yields an amide upon cleavage. A common strategy involves using a resin like the Rink amide resin, which is designed to release the peptide as a C-terminal amide.

The general cycle of SPPS involves the sequential addition of N-protected amino acids to the growing peptide chain. csic.es Each cycle consists of:

Deprotection: Removal of the temporary N-terminal protecting group (commonly the Fmoc group) from the resin-bound amino acid or peptide.

Activation and Coupling: Activation of the carboxyl group of the incoming N-protected amino acid using a coupling reagent, followed by its reaction with the free N-terminus of the resin-bound peptide.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, yielding the crude peptide amide. A patent for the solid-phase synthesis of glycyl histidyl lysine (B10760008) outlines a process starting with the attachment of Fmoc-Lys(Boc)-OH to Wang resin. google.com

A hybrid approach combining SPPS and solution-phase synthesis has also been developed for C-terminal amide peptides. This method involves synthesizing a protected peptide on a super-acid labile resin, cleaving the protected peptide from the resin, and then amidating the C-terminus in solution. google.com

Solution-Phase Peptide Synthesis Protocols for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers greater flexibility for large-scale synthesis and the purification of intermediates. fiveable.mespringernature.com This method involves the stepwise coupling of protected amino acids in a suitable solvent. researchgate.net To ensure the correct peptide sequence is formed, the N-terminus of one amino acid and the C-terminus of the other must be protected. libretexts.org

A typical solution-phase synthesis of this compound would involve:

Protection of the amino group of glycine (B1666218) and the carboxyl group of L-lysinamide.

Coupling of the protected glycine and L-histidine.

Deprotection of the resulting dipeptide.

Coupling of the dipeptide with protected L-lysinamide.

Final deprotection of all protecting groups to yield the desired tripeptide.

This classical approach has been utilized for the synthesis of Gly-His-Lys and its analogs. nih.gov The choice of protecting groups is crucial to prevent side reactions and allow for selective removal at different stages of the synthesis. researchgate.net

Optimizing Amide Bond Formation in Peptide Construction

Application of Coupling Reagents (e.g., HATU, DCC) for Lysinamide Integration

Coupling reagents are essential for activating the carboxylic acid group of an amino acid to facilitate its reaction with the amino group of another. fiveable.me

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. wikipedia.org It is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgthieme-connect.de HATU is particularly effective for difficult couplings and can help to minimize racemization. wikipedia.orgacs.org Its mechanism involves the formation of a highly reactive OAt-active ester. wikipedia.org

DCC (N,N'-Dicyclohexylcarbodiimide) is a classic and widely used coupling agent. orgoreview.combachem.com It activates the carboxylic acid by forming a reactive O-acylisourea intermediate. libretexts.orgwikipedia.org While effective, a major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove, especially in solid-phase synthesis. wikipedia.orgpeptide.com For this reason, more soluble carbodiimides like DIC (N,N'-diisopropylcarbodiimide) are often preferred for SPPS. peptide.com

The selection of the appropriate coupling reagent is critical for the successful integration of lysinamide and the subsequent amino acids in the synthesis of this compound.

| Coupling Reagent | Advantages | Disadvantages |

| HATU | High coupling efficiency, low racemization. acs.orgpeptide.com | Potentially explosive, can induce allergic reactions. wikipedia.org |

| DCC | Inexpensive and widely used. bachem.com | Forms an insoluble byproduct (DCU) that can complicate purification. wikipedia.orgpeptide.com |

Influence of Reaction Conditions (e.g., pH) on Synthetic Yield and Purity

The conditions under which the coupling reaction is performed significantly influence the outcome of the synthesis.

pH: The pH of the reaction mixture is a critical parameter. For the amide bond formation between lysinamide and the glycyl-histidyl moiety, maintaining a pH between 8 and 9 is often recommended to enhance the nucleophilic attack by the amine group. However, a basic environment can also increase the risk of racemization. Therefore, careful control of pH is necessary to balance reaction rate and stereochemical integrity. Studies have shown that increasing the pH from 7.5 to 9.5 can lead to complete conversion while limiting the formation of side products. researchgate.net

Solvent: The choice of solvent is also important. N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis due to its ability to solvate both the protected amino acids and the growing peptide chain. wikipedia.org

Temperature: Coupling reactions are typically carried out at room temperature, although lower temperatures can sometimes be used to minimize side reactions.

Optimizing these reaction conditions is essential for maximizing the yield and purity of this compound.

Isolation and Purification of this compound

Following synthesis, the crude peptide must be purified to remove impurities such as truncated or deletion sequences, byproducts from the coupling reaction, and residual protecting groups. bio-works.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification of peptides. fiveable.megyrosproteintechnologies.com This technique separates the desired peptide from impurities based on differences in their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized.

The purity of the final this compound is typically assessed by analytical RP-HPLC and mass spectrometry to confirm its identity and molecular weight. gyrosproteintechnologies.com

Advanced Chromatographic Purification Techniques (e.g., Reverse-Phase HPLC)

The purification of synthetically or recombinantly produced this compound (GHK) is critical to ensure high purity for subsequent studies and applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of GHK and its analogs. nih.govnih.gov Among HPLC methods, Reverse-Phase HPLC (RP-HPLC) is particularly prevalent and effective.

In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. For GHK purification, a C18 column is commonly utilized, which contains a stationary phase with 18-carbon alkyl chains bonded to silica. acs.org The separation principle relies on the hydrophobic interactions between the peptide and the nonpolar stationary phase.

The process typically involves the following steps:

The crude peptide solution is loaded onto the RP-HPLC column.

A gradient of an organic solvent, such as acetonitrile, in water is used as the mobile phase. acs.org Trifluoroacetic acid (TFA) is often added to both solvents at a low concentration (e.g., 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. acs.org

The concentration of the organic solvent is gradually increased over time. This increasing gradient strength causes molecules to elute from the column based on their hydrophobicity. Less hydrophobic impurities elute first, while the more hydrophobic GHK peptide is retained longer and elutes at a higher organic solvent concentration.

Fractions are collected as they elute from the column, and those containing the pure peptide, as confirmed by analytical techniques like mass spectrometry, are pooled. acs.org

This technique allows for the removal of by-products, unreacted starting materials, and deletion sequences from solid-phase peptide synthesis, yielding GHK with purity often exceeding 97%. mdpi.com

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide influences its biological activity. researchgate.net For this compound, SAR studies involve the rational design and synthesis of a series of analogs where specific amino acids are modified or replaced. nih.govnih.gov By comparing the biological activities of these analogs to the parent GHK peptide, researchers can identify key structural motifs and functional groups responsible for its effects. researchgate.net

The design process often begins with computational modeling to predict how structural changes might affect the peptide's conformation and interaction with biological targets. nih.gov The primary goals of designing GHK analogs are often to enhance bioactivity, improve stability against enzymatic degradation, and increase target specificity. nih.govmdpi.com For instance, since GHK's activity is often linked to its ability to form a complex with copper (GHK-Cu), analogs may be designed to alter or improve this metal-binding capability. acs.orgmdpi.com The synthesis of these analogs typically employs standard solid-phase peptide synthesis (SPPS) protocols, which allow for the precise, stepwise addition of natural or modified amino acids. nih.gov

Methodologies for Targeted Amino Acid Substitutions and Modifications

Several methodologies are employed to create GHK analogs for SAR studies, each providing unique insights into the peptide's function.

Alanine Scanning: This is a common technique where individual amino acid residues in the peptide sequence are systematically replaced with alanine. nih.gov Alanine is chosen because its small, neutral methyl side chain generally removes specific side-chain interactions without disrupting the main peptide backbone conformation. thermofisher.com By evaluating the activity of each alanine-substituted analog, researchers can identify "hotspots"—residues that are critical for the peptide's function. nih.gov

D-Amino Acid Substitution: Peptides in nature are composed of L-amino acids. The substitution of one or more of these with their D-enantiomers is a powerful strategy. nih.govnih.gov D-amino acids are not recognized by proteases, the enzymes that degrade peptides, which significantly increases the peptide's resistance to proteolysis and prolongs its biological half-life. biosynth.comnih.gov This strategy can also induce specific conformational changes that may enhance binding affinity. nih.gov

Terminal Modifications: The free amino (N-terminus) and carboxyl (C-terminus) groups of a peptide are often charged under physiological conditions. Modifying these termini can neutralize the charges, mimicking the state of amino acids within a larger protein. thermofisher.com Common modifications include N-terminal acetylation and C-terminal amidation, which have been shown to extend the stability and half-life of peptides. nih.govresearchgate.net

Incorporation of Unnatural Amino Acids: Beyond the 20 common proteinogenic amino acids, a vast array of unnatural amino acids can be incorporated into the peptide sequence. nih.gov These can introduce novel functionalities, steric bulk, or conformational constraints, providing a means to fine-tune the peptide's properties for enhanced affinity, selectivity, and stability. nih.gov

Strategies for Enhancing Peptide Stability and Binding Affinity through Structural Alterations

A primary limitation of therapeutic peptides is their poor stability in the body and sometimes suboptimal binding to their targets. Several structural alteration strategies can address these issues.

Cyclization: Converting the linear GHK peptide into a cyclic structure can dramatically enhance its stability and binding affinity. abyntek.com Cyclization reduces the conformational flexibility of the peptide, which can pre-organize it into the active conformation for target binding and make it less susceptible to enzymatic degradation by proteases. biosynth.com This can be achieved by forming a covalent bond between the N- and C-termini (head-to-tail) or between amino acid side chains. abyntek.com

PEGylation: This involves attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. abyntek.com PEGylation increases the hydrodynamic volume of the molecule, which can shield it from proteolytic enzymes and reduce its clearance rate by the kidneys, thereby extending its circulation time. frontiersin.org

Hydrocarbon Stapling: This technique involves introducing a synthetic brace or "staple" across two amino acid side chains within the peptide. This locks the peptide into a specific secondary structure, often an α-helix, which can enhance stability against proteases and improve binding affinity by reducing the entropic penalty of binding. nih.gov

Lipotidation: The attachment of a lipid chain (lipidation) can improve a peptide's stability and its ability to cross cell membranes. This modification has been shown to significantly improve the stability of peptides. researchgate.net

The table below summarizes key strategies for modifying peptides like this compound and their primary outcomes.

| Modification Strategy | Primary Effect(s) | Rationale/Mechanism | Reference(s) |

| D-Amino Acid Substitution | Enhanced Stability | Increases resistance to proteolytic degradation by enzymes that recognize L-amino acids. | nih.govnih.govbiosynth.com |

| Cyclization | Enhanced Stability & Binding Affinity | Reduces conformational flexibility, pre-organizing the peptide for target binding and protecting against proteases. | biosynth.comabyntek.com |

| N-terminal Acetylation | Enhanced Stability | Removes the positive charge at the N-terminus, mimicking native protein structures and potentially reducing enzymatic degradation. | nih.govresearchgate.net |

| C-terminal Amidation | Enhanced Stability | Removes the negative charge at the C-terminus, increasing resistance to carboxypeptidases. | nih.govresearchgate.net |

| PEGylation | Enhanced Stability, Prolonged Half-Life | Increases molecular size, providing a shield against proteolysis and reducing renal clearance. | abyntek.comfrontiersin.org |

| Hydrocarbon Stapling | Enhanced Stability & Binding Affinity | Enforces a specific secondary structure (e.g., α-helix), increasing resistance to proteases and improving target interaction. | nih.gov |

Investigating the Biological Activities and Molecular Mechanisms of Glycyl L Histidyl L Lysinamide

Glycyl-L-histidyl-L-lysinamide in Metabolic Regulation

Metabolomic studies have identified this compound as a key metabolite involved in systemic regulatory pathways. Its presence and concentration can be linked to specific physiological states, highlighting its role in metabolic health.

Involvement in Lipid Metabolism Pathways

This compound is implicated in pathways concerning lipid metabolism. Research has associated the compound with metabolic processes linked to obesity-related hypertension risk. Lipids, which are either synthesized by the liver or absorbed from food, are crucial for physiological functions, with triglycerides and cholesterol being central to many metabolic pathways. msdmanuals.com The metabolism of amino acids such as glycine (B1666218), histidine, and lysine (B10760008) has been shown to be connected to lipid metabolism pathways. mdpi.com The involvement of this compound in these pathways suggests it may play a role in the complex network that governs lipid transport and utilization in the body. mdpi.com

Modulation of Systolic Blood Pressure Regulation as a Differential Metabolite

The compound has been specifically identified in metabolomic studies as a differential metabolite connected to the regulation of systolic blood pressure. This indicates that variations in the levels of this compound may correlate with changes in blood pressure, suggesting its potential utility in diagnosing or understanding metabolic disorders related to hypertension.

This compound's Role in Extracellular Matrix Dynamics and Tissue Repair

The extracellular matrix (ECM) is a dynamic network of proteins and other macromolecules that provides structural support to cells and tissues and regulates cellular processes like signaling and tissue remodeling. frontiersin.orgnih.gov this compound, often in its copper-complexed form (GHK-Cu), is a recognized activator of wound repair and tissue regeneration, capable of modulating the expression of ECM components. nih.govnih.govbiosynth.com

Stimulation of Extracellular Matrix (ECM) Component Synthesis in Specific Tissues (e.g., Dermal and Scalp Tissues)

This compound has been shown to stimulate the synthesis of ECM components, an action crucial for maintaining the health and integrity of skin and hair follicles. Research demonstrates that it promotes the accumulation of connective tissue in experimental wound models in vivo. nih.gov This stimulation includes an increased production of total proteins and glycosaminoglycans, which are essential for tissue hydration and structure. nih.govnih.gov This activity is particularly relevant in dermal tissues, where the peptide aids in wound remodeling processes by increasing protein synthesis and cellular proliferation. nih.govkoreamed.org In scalp tissue, this stimulation of key ECM components provides the necessary structural support for hair growth.

Upregulation of Specific ECM Proteins (e.g., Type III Collagen, Laminins)

The peptide actively promotes the production of specific ECM proteins that are vital for tissue structure. Studies using human fibroblasts have shown that it upregulates the synthesis of type III collagen and laminins, which are essential for skin integrity. Fibrillar collagens, including types I and III, are major components of the dense connective tissue found in many healing or remodeling processes. mdpi.com Research on the base tripeptide GHK, often complexed with copper, has consistently shown a stimulatory effect on collagen synthesis in fibroblasts. nih.gov In some studies, GHK was found to predominantly increase the synthesis of type I and III collagens. nih.govnih.gov Furthermore, studies on individual amino acid derivatives have found that glycinamide (B1583983) can increase the protein levels of both type I and type III collagen in human dermal fibroblasts. nih.govresearchgate.net

Table 1: Documented Effects of this compound and its Base Tripeptide (GHK) on ECM Protein Synthesis

| Studied Compound | Affected ECM Component | Tissue/Cell Type | Research Finding | Citation |

|---|---|---|---|---|

| Acetyl Tetrapeptide-3 | Type III Collagen, Laminins | Human Fibroblasts | Promotes the production of these essential structural proteins. | |

| GHK | Type I and III Collagen | Chick Embryo Chondrocytes | Increased the synthetic rate of these collagen types. | nih.gov |

| GHK-Cu | Collagen | Fibroblast Cultures | Stimulated overall collagen synthesis. | nih.gov |

| GHK-Cu | Type I and III Collagen mRNA | Rat Experimental Wounds | Increased mRNA levels, leading to greater matrix accumulation. | nih.gov |

| GHK-Cu | Type I Collagen | Rat Experimental Wounds | Increased production of type I collagen was observed. | nih.gov |

| Glycinamide | Type I and III Collagen | Human Dermal Fibroblasts | Increased protein levels without affecting mRNA levels. | nih.govresearchgate.net |

Promotion of Cellular Regeneration and Structural Anchorage (e.g., Hair Follicle Health)

This compound plays a significant role in cellular regeneration, particularly in the context of hair follicle health. By enhancing the synthesis of ECM components like collagen and elastin, the peptide helps to maintain the structural integrity of the skin and hair. idealofmed.com This improved structure provides better anchoring for the hair follicle in the scalp, reducing the risk of premature hair loss. idealofmed.com Research indicates that compositions containing this peptide can enhance hair follicle proliferation, induce regrowth, and increase follicle size. nih.gov Studies have demonstrated that the peptide, sometimes as part of a larger complex, can lead to a significant increase in hair count in human subjects. nih.govkoreamed.orgresearchgate.net This is achieved by stimulating the development of capillaries that nourish the follicles and prolonging the anagen (growth) phase of the hair cycle. idealofmed.comhealthshots.com

Table 2: Research Findings on the Role of this compound/GHK in Hair Follicle Health

| Research Focus | Key Finding | Mechanism/Effect | Citation |

|---|---|---|---|

| Hair Growth Stimulation | Enhances hair follicle proliferation and induces regrowth. | Used in topical formulations to treat alopecia. | |

| Hair Follicle Size | Increases hair follicle size. | Activates wound remodeling processes and protein synthesis. | nih.gov |

| Structural Anchorage | Anchors hair more securely in the scalp. | Promotes synthesis of collagen and elastin. | idealofmed.com |

| Hair Regrowth | Stimulated and accelerated hair growth in animal models. | Metal-peptide compositions showed significant effects. | google.com |

| Hair Density | Improves hair density. | Prolongs the anagen (growth) phase of the hair cycle. | healthshots.com |

| Male Pattern Hair Loss | Increased hair count in human clinical trials. | A complex containing GHK peptide was effective. | koreamed.orgresearchgate.net |

Immunomodulatory and Anti-Inflammatory Effects of this compound

The peptide this compound and related compounds, such as Glycyl-L-histidyl-L-lysine (GHK), have demonstrated notable immunomodulatory and anti-inflammatory properties. These peptides can influence immune cell responses and mediate inflammatory pathways, suggesting a role in regulating physiological and pathological inflammatory processes. Research indicates that GHK, a closely related tripeptide, acts as a hepatotropic immunosuppressor. medchemexpress.comabmole.com Furthermore, its copper complex (GHK-Cu) is recognized for its anti-inflammatory actions, which are beneficial in processes like wound remodeling. nih.gov

Attenuation of Localized Micro-Inflammation (e.g., Around Hair Follicles)

A key anti-inflammatory effect observed for peptides related to this compound is the reduction of micro-inflammation at a localized level, particularly around hair follicles. The peptide known as Acetyl Tetrapeptide-3, which shares structural similarities, has been shown to reduce local micro-inflammations by decreasing the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). This action helps mitigate the miniaturization of hair follicles, a primary factor in some types of hair loss.

The copper complex of the related peptide GHK (GHK-Cu) also contributes to hair follicle health by increasing the follicle size. nih.gov This effect is part of a broader set of actions that includes chemoattraction of wound repair cells and general anti-inflammatory activity. nih.gov Peptides can improve blood circulation to the scalp, which ensures that hair follicles receive the necessary oxygen and nutrients for healthy growth. clinikally.com

Influence on Immune Responses by Lysine-Containing Peptides

Peptides that contain the amino acid lysine are known to modulate immune responses. This capability can be advantageous in conditions with an inflammatory component. In vitro studies have demonstrated that certain lysine-containing peptides can reduce the production of pro-inflammatory cytokines in macrophages, highlighting their potential as anti-inflammatory agents. The tripeptide GHK and its copper complexes have been shown to decrease tumor necrosis factor-alpha (TNF-α)-dependent secretion of Interleukin-6 (IL-6) in normal human dermal fibroblasts. medchemexpress.com This demonstrates a direct influence on the signaling pathways that govern inflammatory responses in skin cells.

| Feature | Research Finding | Affected Molecules/Cells | Source(s) |

| Cytokine Regulation | Decreases TNF-α-dependent IL-6 secretion. | IL-6, TNF-α; Human Dermal Fibroblasts | medchemexpress.com |

| Cytokine Regulation | Reduces production of pro-inflammatory cytokine IL-8. | IL-8; Hair Follicles | |

| Immune Cell Modulation | Reduces pro-inflammatory cytokine production in macrophages. | Macrophages | |

| General Inflammation | Exhibits broad anti-inflammatory actions beneficial for wound repair. | Wound Repair Cells | nih.gov |

Cellular and Subcellular Effects of this compound

The biological activities of this compound and its analogs extend to the cellular and subcellular levels, where they influence a variety of processes crucial for tissue maintenance and repair.

Impact on Specific Cell Types and Cellular Processes

These peptides exert their effects on multiple cell types, including fibroblasts, immune cells, and osteoblasts. The related peptide GHK and its copper complex have been found to increase the attachment of rat and human osteoblastic cells. nih.gov GHK-Cu also increases the number of human marrow stromal cells that express key bone matrix proteins like collagen I and osteocalcin. nih.gov

In the context of skin and hair, related peptides stimulate the proliferation of dermal fibroblasts and can increase the production of vascular endothelial growth factor. nih.gov A notable effect of Acetyl Tetrapeptide-3 is the stimulation of key extracellular matrix components in the scalp, which is critical for hair anchorage and support. This includes upregulating the synthesis of type III collagen and laminins, proteins that provide structural integrity. At a subcellular level, certain peptides can influence enzyme activity; for instance, Acetyl Tetrapeptide-3 inhibits the 5-α reductase enzyme, which in turn modulates levels of a hormone implicated in hair loss. Furthermore, GHK-Cu can activate a wide range of processes including an increase in protein synthesis and cellular proliferation. nih.gov

| Cellular Process | Specific Effect | Affected Molecules/Cells | Source(s) |

| Cell Proliferation | Stimulates proliferation of dermal fibroblasts. | Dermal Fibroblasts | nih.gov |

| Cell Proliferation | Enhances hair follicle proliferation. | Hair Follicle Cells | |

| Cell Adhesion | Increases attachment of osteoblastic cells. | Rat and Human Osteoblastic Cells | nih.gov |

| Extracellular Matrix Synthesis | Stimulates synthesis of type III collagen and laminins. | Extracellular Matrix | |

| Enzyme Inhibition | Inhibits the 5-α reductase enzyme. | 5-α reductase | |

| Protein Synthesis | Increases general protein synthesis as part of wound remodeling. | Various repair cells | nih.gov |

Computational and Biophysical Characterization of Glycyl L Histidyl L Lysinamide Interactions

Analysis of Molecular Interactions of Glycyl-L-histidyl-L-lysinamide with Biological Targets

The biological effects of this compound are intrinsically linked to its ability to interact with a variety of biomolecules. These interactions are governed by the peptide's unique structural features and the chemical properties of its constituent amino acid residues.

The functional groups within this compound play a pivotal role in its interactions with biological targets. The imidazole (B134444) ring of the histidine residue and the primary amine groups of the lysine (B10760008) residue and the N-terminus are particularly important. These groups are key to the peptide's well-documented high affinity for copper(II) ions. nih.gov The nitrogens in the glycine (B1666218) and histidine amino acids are primarily responsible for the binding of copper. kennesaw.edu This interaction to form the this compound-Cu(II) complex is central to many of its biological functions. The formation of this complex can modulate the activity of enzymes, such as superoxide (B77818) dismutase, by delivering copper ions. nih.gov

While direct interactions with specific enzyme active sites or receptor binding pockets are a subject of ongoing research, the peptide's ability to chelate and transport copper ions suggests an indirect modulatory role on various enzymatic and signaling pathways. For instance, the this compound-copper complex has been shown to stimulate the expression of matrix metalloproteinase-2 (MMP-2) in fibroblast cultures, indicating an interaction with cellular signaling pathways that regulate gene expression. drugbank.com The peptide's interaction with components of the extracellular matrix, such as collagen, is also noteworthy and is thought to be a factor in its wound-healing properties. nih.gov

Beyond its interaction with copper, this compound has been shown to interact with other biomolecules, which contributes to its broad spectrum of biological activities. Studies have demonstrated its ability to bind to and reduce the redox activity of copper, as well as prevent copper- and zinc-induced protein aggregation. nih.govnih.gov This suggests a protective role against metal-induced cellular stress.

The peptide has also been observed to interact with proteins of the extracellular matrix. For example, it can promote the attachment of osteoblastic cells, suggesting an interaction with cell surface proteins and matrix components like fibronectin and collagen. nih.gov Furthermore, this compound has been shown to influence the synthesis of glycosaminoglycans, essential components of the extracellular matrix, in fibroblast cultures. drugbank.com These interactions highlight the peptide's role in tissue remodeling and repair.

| Biomolecule | Type of Interaction | Significance |

| Copper(II) ions | Chelation/Complexation | Transport of copper, modulation of enzyme activity, antioxidant effects. |

| Zinc ions | Binding | Prevention of zinc-induced protein aggregation. |

| Extracellular Matrix Proteins (e.g., Collagen) | Adhesion/Binding | Promotion of cell attachment and tissue remodeling. |

| Glycosaminoglycans | Stimulation of Synthesis | Contribution to wound healing and tissue repair. |

Theoretical and In Silico Modeling of this compound

Computational methods provide valuable insights into the molecular behavior of this compound, allowing for the prediction of its interactions with biological targets and guiding the design of more potent analogs.

Molecular docking and dynamics simulations are powerful tools for predicting the binding modes of ligands to their target receptors. researchgate.netmdpi.comnih.govnih.govmdpi.comimpactfactor.org In the context of this compound, these simulations have been particularly useful in characterizing its interaction with copper ions.

A study employing ligand field molecular mechanics, density functional theory, and semi-empirical methods investigated the binding of Cu(II) to the GHK peptide. nih.govresearchgate.netcardiff.ac.uk The results of conventional molecular dynamics simulations demonstrated the stability of the copper-peptide bond over a 100-picosecond trajectory. nih.govresearchgate.netcardiff.ac.uk These simulations revealed that four equatorial bonds in a 3N1O coordination remain stable, while a fifth apical bond from the C-terminal carboxylate is more flexible. nih.govresearchgate.netcardiff.ac.uk Such computational approaches are instrumental in understanding the precise geometry and stability of the biologically active metal-peptide complex.

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity and for the development of new, improved peptide analogs. nih.govmdpi.combiologists.commdpi.com For this compound, various modifications have been explored to enhance its properties, such as skin permeability.

One notable modification is the attachment of a palmitoyl (B13399708) group to the N-terminus of the peptide, creating Palmitoyl-GHK. This modification increases the lipophilicity of the peptide, thereby improving its ability to penetrate the skin barrier. arxiv.orgresearchgate.net This has led to its use in cosmetic formulations. Other modifications have focused on altering the amino acid sequence to probe the importance of each residue for biological activity. These studies have established the GHK sequence as a crucial substructure for the development of novel derivatives with potential applications in medicine and dermatology. researchgate.netnih.gov

| Analog | Modification | Effect on Activity/Property |

| Palmitoyl-GHK | N-terminal palmitoylation | Increased lipophilicity and skin permeability. |

| GHK-Cu | Complexation with Copper(II) | Enhanced antioxidant and anti-inflammatory effects. |

| Amino Acid Substituted Analogs | Replacement of Gly, His, or Lys | Varied effects on biological activity, highlighting the importance of the original sequence. |

Gas-phase basicity (GB) is an intrinsic property of a molecule that provides insights into its proton affinity and the likely sites of protonation. nih.gov While the gas-phase basicity of this compound itself has not been extensively reported, studies on its constituent amino acids and related peptides offer valuable information.

Investigations using Fourier transform ion cyclotron resonance mass spectrometry have determined the gas-phase basicities of histidine, lysine, and various di- and tripeptides containing these residues. nih.gov For small peptides, protonation is generally presumed to occur at the N-terminal amine nitrogen or a nitrogen of a basic side chain. nih.gov In the case of lysine-containing peptides, the data suggest that the protonation site is on the basic side chain functional group. researchgate.net The amide II vibrational mode has been found to be very sensitive to the protonation site. nih.gov Mass spectrometry has also been employed to confirm the synthesis of GHK and its derivatives, with observed peaks corresponding to the protonated molecular ions. kennesaw.edu

Analytical and Methodological Advancements in Glycyl L Histidyl L Lysinamide Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of Glycyl-L-histidyl-L-lysinamide relies on a combination of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the precise atomic arrangement and verifying the molecular weight of the peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR (e.g., COSY, HSQC) experiments are employed to map the connectivity of atoms and confirm the sequence of the amino acid residues—glycine (B1666218), histidine, and lysine (B10760008)—as well as the presence of the C-terminal amide.

Mass Spectrometry (MS) , particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the accurate molecular mass of this compound. High-resolution mass spectrometers can provide mass accuracy to within a few parts per million, which helps in confirming the elemental composition. Tandem mass spectrometry (MS/MS) is further utilized to sequence the peptide by fragmenting the molecule and analyzing the resulting daughter ions. nih.gov This fragmentation pattern provides unequivocal evidence for the amino acid sequence and the presence of the amide group. nih.gov

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical shift and coupling constants of protons | Confirms the presence and environment of specific amino acid residues. |

| ¹³C NMR | Chemical shift of carbon atoms | Provides information on the carbon skeleton of the peptide. |

| 2D NMR (COSY, HSQC) | Correlation between protons and/or carbons | Establishes the connectivity between amino acid residues, confirming the sequence. |

| High-Resolution MS | Accurate molecular weight | Verifies the elemental composition and confirms the overall mass of the peptide amide. |

| Tandem MS (MS/MS) | Fragmentation pattern | Confirms the amino acid sequence and the modification (amidation) at the C-terminus. nih.gov |

Advanced Chromatographic Methodologies for Purity and Degradation Product Analysis

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for identifying and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prominent methods used for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for analyzing the purity of peptides like this compound. mtoz-biolabs.com This technique separates the peptide from impurities based on hydrophobicity. A C18 column is commonly used as the stationary phase, and a mobile phase typically consists of a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.nethplc.eu By monitoring the elution profile with a UV detector, the percentage of the main peptide peak relative to the total area of all peaks provides a measure of its purity. mtoz-biolabs.com

A stability-indicating RP-HPLC method has been developed to quantify Glycyl-L-histidyl-L-lysine (GHK), a related peptide, and its degradation products. nih.gov This method is crucial for preformulation studies and can be adapted for this compound. The method can separate the parent peptide from its degradation products formed under various stress conditions such as acidic, basic, and oxidative environments. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. The use of smaller particle size columns in UPLC leads to more efficient separations, which is particularly beneficial for resolving closely related impurities and degradation products from the main peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying unknown impurities and degradation products by providing both retention time data and mass-to-charge ratio information. chromatographyonline.com This allows for the structural elucidation of these minor components. chromatographyonline.com For instance, an HPLC method coupled with mass spectrometry identified three key degradation products of GHK, one of which was the amino acid histidine. nih.gov

| Method | Principle | Application in this compound Analysis | Key Parameters |

| RP-HPLC | Separation based on hydrophobicity. | Purity assessment and quantification. mtoz-biolabs.com | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water with TFA. researchgate.nethplc.eu |

| UPLC | Similar to HPLC but with smaller particle size columns for higher efficiency. | High-resolution separation of impurities and degradation products. | Sub-2 µm particle columns. |

| LC-MS | Combines liquid chromatography with mass spectrometry. | Identification and structural elucidation of impurities and degradation products. chromatographyonline.com | ESI or other soft ionization sources. nih.gov |

In Vitro Assays for Quantifying Biological Efficacy

Assays for Extracellular Matrix Component Synthesis and Cellular Proliferation

The biological efficacy of this compound is often evaluated by its ability to stimulate the synthesis of extracellular matrix (ECM) components and promote cellular proliferation, particularly in skin cells like fibroblasts. nih.gov The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov

Assays for ECM Synthesis: The synthesis of key ECM proteins such as collagen and laminin (B1169045) can be quantified using several in vitro methods.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method to quantify the amount of specific proteins, like collagen type I, collagen type III, and laminin, secreted by cells into the culture medium. Fibroblasts are cultured with and without this compound, and the supernatant is then analyzed.

Western Blotting: This technique can be used to detect and semi-quantify the expression levels of ECM proteins within the cell lysates or the culture supernatant.

Quantitative Polymerase Chain Reaction (qPCR): qPCR can measure the gene expression levels of ECM components. This assay determines if this compound upregulates the transcription of genes encoding for proteins like collagen and elastin.

Assays for Cellular Proliferation: Cellular proliferation assays are used to determine the effect of this compound on the growth of cells, such as human fibroblasts.

MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells. This is a direct measure of DNA synthesis and cell division.

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can provide a straightforward measure of cell number over time in response to treatment with the peptide.

| Assay Type | Specific Method | Parameter Measured | Relevance |

| ECM Synthesis | ELISA | Secreted protein levels (e.g., Collagen, Laminin) | Quantifies the stimulation of ECM production. |

| ECM Synthesis | Western Blotting | Intracellular or secreted protein levels | Detects changes in specific ECM protein expression. |

| ECM Synthesis | qPCR | mRNA levels of ECM genes | Determines the effect on gene expression of ECM components. |

| Cellular Proliferation | MTT Assay | Metabolic activity | Assesses impact on cell viability and growth. |

| Cellular Proliferation | BrdU Assay | DNA synthesis | Directly measures cell division. |

| Cellular Proliferation | Cell Counting | Cell number | Provides a direct count of cell proliferation. |

Biochemical Assays for Inflammatory Marker Modulation

This compound's potential to modulate inflammatory responses can be quantified by measuring its effect on the production of key inflammatory markers. In vitro models often use cell types like macrophages or skin cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to mimic an inflammatory state.

Commonly measured pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . medchemexpress.comnih.gov The levels of these cytokines in cell culture supernatants can be accurately quantified using ELISA kits specific for each marker. medchemexpress.com A reduction in the secretion of these cytokines in the presence of this compound would indicate an anti-inflammatory effect. medchemexpress.com

Another important marker is Procalcitonin , which can be released by various cell types in response to bacterial infections. nih.gov Assays to measure the modulation of this marker can also provide insight into the peptide's anti-inflammatory properties.

| Inflammatory Marker | Assay Method | Significance |

| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | A key pro-inflammatory cytokine involved in systemic inflammation. nih.gov |

| Interleukin-6 (IL-6) | ELISA | A cytokine that plays a role in both pro- and anti-inflammatory responses. medchemexpress.com |

| Procalcitonin | Immunoassay | A biomarker often associated with bacterial infections and inflammatory responses. nih.gov |

Metabolomic Profiling for Differential Metabolite Detection

Metabolomics is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological system. frontiersin.org When applied to cells treated with this compound, it can reveal changes in metabolic pathways and identify differential metabolites, providing a holistic view of the peptide's biological impact.

The process typically involves treating cells (e.g., fibroblasts) with the peptide, followed by quenching of metabolic activity and extraction of the metabolites. These extracts are then analyzed using high-resolution analytical platforms, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . frontiersin.orgnih.gov

The resulting data is complex and requires sophisticated statistical analysis. Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify metabolites that are significantly different between treated and untreated groups. frontiersin.orgnih.gov These differential metabolites can then be mapped to specific metabolic pathways to understand the broader biological effects of this compound. For instance, alterations in amino acid metabolism, lipid metabolism, or energy metabolism pathways could be identified. frontiersin.orgmdpi.com

| Step | Technique/Method | Purpose |

| Sample Preparation | Cell culture, metabolite extraction | To obtain a representative sample of intracellular metabolites. |

| Data Acquisition | GC-MS or LC-MS | To separate and detect a wide range of metabolites. frontiersin.orgnih.gov |

| Data Analysis | PCA, PLS-DA | To identify statistically significant differences in metabolite levels. frontiersin.orgnih.gov |

| Pathway Analysis | Bioinformatics tools (e.g., KEGG) | To map differential metabolites to known metabolic pathways. nih.gov |

Methodologies for Studying Peptide Degradation Pathways

Understanding the degradation pathways of this compound is crucial for its development and formulation. Forced degradation studies are performed to predict its stability and identify potential degradation products. nih.gov These studies involve subjecting the peptide to various stress conditions that it might encounter during storage or use.

Stress Conditions for Forced Degradation:

Acidic and Basic Hydrolysis: The peptide is exposed to acidic (e.g., 0.5 M HCl) and basic (e.g., 0.5 M NaOH) conditions to assess its susceptibility to hydrolytic cleavage of the peptide bonds. nih.govresearchgate.net

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to evaluate the stability of susceptible amino acid residues, particularly histidine. nih.govresearchgate.net

Thermal Degradation: The peptide is stored at elevated temperatures (e.g., 60°C) to accelerate degradation and assess its thermal stability. nih.govresearchgate.net

Photodegradation: The peptide is exposed to light to determine its photostability.

Analytical Techniques for Degradation Analysis: Following exposure to these stress conditions, the samples are analyzed using a stability-indicating chromatographic method, typically RP-HPLC or LC-MS . nih.govnih.gov

RP-HPLC is used to separate the intact peptide from its degradation products. The decrease in the peak area of the parent peptide over time provides the degradation rate. nih.gov

LC-MS is employed to identify the structures of the degradation products by determining their mass-to-charge ratios and fragmentation patterns. nih.gov This allows for the elucidation of the degradation pathways, such as the cleavage of specific peptide bonds. For example, studies on the related peptide GHK have shown that it can degrade into its constituent amino acid, histidine, under certain conditions. nih.gov A hypothesized degradation pathway for GHK in acidic conditions involves the hydrolytic cleavage of peptide bonds. researchgate.net

| Stress Condition | Purpose | Typical Reagents/Conditions | Analytical Method |

| Acid Hydrolysis | To assess stability in acidic environments. | 0.5 M HCl, 60°C researchgate.net | RP-HPLC, LC-MS |

| Base Hydrolysis | To evaluate stability in alkaline conditions. | 0.5 M NaOH, 22°C researchgate.net | RP-HPLC, LC-MS |

| Oxidation | To test susceptibility to oxidative damage. | 0.5% H₂O₂, 22°C researchgate.net | RP-HPLC, LC-MS |

| Thermal Stress | To determine thermal stability. | 60°C in aqueous solution researchgate.net | RP-HPLC, LC-MS |

Bioanalytical Approaches for Quantitation in Complex Biological Matrices

The accurate quantification of this compound (GHK) and its derivatives in complex biological matrices such as plasma, serum, and tissue homogenates is fundamental to understanding its pharmacokinetics and distribution. The inherent challenges of bioanalysis, including matrix effects, low endogenous concentrations, and the presence of interfering substances, necessitate the development of highly selective and sensitive analytical methods. waters.comresearchgate.net Key considerations in developing these methods include robust sample preparation, efficient chromatographic or electrophoretic separation, and specific detection. waters.combioagilytix.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of peptides like GHK. A significant challenge is achieving sufficient retention and separation of this polar tripeptide on conventional reversed-phase columns. Method development often focuses on specialized column chemistries and mobile phase compositions.

One established HPLC method for the simultaneous determination of GHK and its primary metabolite, L-histidyl-L-lysine (HK), in rat plasma utilizes ion-pair chromatography. nih.gov This approach employs 1-pentanesulfonate as an ion-pairing agent to enhance the retention of the peptides on a C18 column. nih.gov To overcome the low native UV absorbance of GHK and achieve high sensitivity, post-column derivatization with o-phthalaldehyde (B127526) (OPA) is used, enabling fluorescence detection. nih.gov Sample preparation is critical and involves solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analytes, with o-phenanthroline added to prevent degradation. nih.gov This method has been successfully applied to pharmacokinetic studies in rats. nih.gov

Another approach involves Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), which is well-suited for highly polar compounds. One study detailed a ZIC-HILIC method coupled with UV detection for the quantification of the related copper tripeptide (GHK-Cu) in cosmetic creams. researchgate.netmdpi.com Sample preparation for this method was accomplished using Fabric Phase Sorptive Extraction (FPSE). mdpi.com

Table 1: HPLC-Based Methods for GHK and Related Compounds

| Method | Analyte(s) | Matrix | Sample Preparation | Separation Mode | Detection | Limit of Detection (LOD) |

|---|---|---|---|---|---|---|

| HPLC with Post-Column Derivatization nih.gov | GHK, L-histidyl-L-lysine (HK) | Rat Plasma | Solid-Phase Extraction (SPE) | Ion-Pair Reversed-Phase | Fluorescence (with OPA) | 50 ng/mL (GHK), 15 ng/mL (HK) |

| ZIC-HILIC mdpi.com | GHK-Cu | Cosmetic Cream | Fabric Phase Sorptive Extraction (FPSE) | Hydrophilic Interaction | UV/Vis | 5.3 × 10⁻⁴% w/w |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for peptide quantification due to its superior selectivity and sensitivity. bioanalysis-zone.com It allows for the direct detection of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, minimizing interference from complex matrix components. researchgate.netresearchgate.net

The development of an LC-MS/MS method for a palmitoylated derivative, palmitoyl-glycyl-histidyl-lysine (pal-GHK), in cosmetic formulations highlights the capabilities of this technique. researchgate.netresearchgate.net The method utilized a reversed-phase C8 column for separation. Detection was performed in positive ion mode, with a specific precursor-to-product ion transition selected for quantification (m/z 579.5 > 110). researchgate.net The fragment ion at m/z 110 is characteristic of the histidine immonium ion. researchgate.net Sample pretreatment involved a liquid-liquid extraction to enhance the selectivity and sensitivity of the assay. researchgate.net The high specificity of MS/MS detection is a significant advantage, allowing for unambiguous identification and quantification even in complex placebo formulations. researchgate.netresearchgate.net While developed for a modified version of the peptide, the principles are directly applicable to the bioanalysis of GHK in biological fluids.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique is particularly advantageous for analyzing charged molecules like peptides in their intact form under mild, physiological-friendly conditions. researchgate.netresearchgate.net

A highly advanced application of this technique is its coupling with inductively coupled plasma tandem mass spectrometry (CE-ICP-MS/MS) for the analysis of the GHK-Cu complex. researchgate.netmdpi.commdpi.com This hyphenated technique provides exceptional specificity, as it allows for the simultaneous, element-specific detection of copper (as a marker for the active complex) and other elements like phosphorus (as a marker for liposomal carriers). researchgate.netmdpi.com CE-ICP-MS/MS can directly distinguish and quantify the GHK-Cu complex from the free, non-encapsulated peptide without prior separation, which is a significant advantage when studying drug delivery systems. researchgate.netmdpi.com

Other Novel Approaches

Emerging analytical techniques have also been explored for the quantification of GHK, often by focusing on its copper-complexed form. Pulsed glow discharge mass spectrometry (GDMS) has been used for the quantitative determination of GHK-Cu. mdpi.comscispace.com This method quantifies the peptide indirectly by measuring the distinct signal from the copper ion (Cu+). scispace.com The quantification relies on the known 1:1 stoichiometric ratio of copper to the peptide in the complex. scispace.com While this approach does not provide structural information on the peptide itself during the analysis, it offers a linear response for quantification based on the metallic component. scispace.com

Table 2: Advanced Analytical Methods for GHK and its Copper Complex

| Method | Analyte Form | Principle | Key Advantage | Reference |

|---|---|---|---|---|

| LC-MS/MS | Pal-GHK | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | High selectivity and sensitivity, structural confirmation. | researchgate.net |

| CE-ICP-MS/MS | GHK-Cu | Separation by electrophoresis, detection by elemental mass. | Speciation analysis (e.g., free vs. complexed form), analysis of intact molecules. | researchgate.netmdpi.com |

| GDMS | GHK-Cu | Quantification based on the elemental signal of complexed copper. | Indirect quantification via elemental analysis. | scispace.com |

Future Directions and Emerging Research Avenues for Glycyl L Histidyl L Lysinamide

Elucidating Novel Biological Targets and Signaling Networks

Future research will focus on identifying novel biological targets and further clarifying the intricate signaling networks modulated by Glycyl-L-histidyl-L-lysinamide (GHK). While its role in pathways like TGF-β is recognized, a broader understanding of its molecular interactions is crucial. frontiersin.orgmdpi.com

Recent studies have demonstrated that GHK can influence the expression of a significant portion of the human genome, suggesting a wide range of biological effects. nih.govpeptidesciences.com For instance, gene expression analysis revealed that GHK can modulate genes involved in the nervous system, potentially impacting cognitive health. nih.govresearchgate.net It has been shown to increase the expression of numerous antioxidant genes while suppressing pro-oxidant genes. nih.gov Specifically, GHK upregulates inhibitors of the NF-κB pathway, a key regulator of inflammation. nih.govantpublisher.com

The peptide's influence on signaling pathways extends to protecting against cellular damage. In models of acute lung injury, GHK-Cu has been shown to suppress the NF-κB p65 and p38 MAPK signaling pathways, thereby reducing inflammation. peptidesciences.comantpublisher.com Furthermore, it has demonstrated a protective effect in pulmonary fibrosis by inhibiting the TGF-β1/Smad 2/3 and IGF-1 pathways. frontiersin.org The exploration of these and other signaling cascades, such as the Wnt and PI3K/AKT/mTOR pathways, which are critical in cellular processes like proliferation and metabolism, represents a significant area for future research. nih.govavivasysbio.com Unraveling these complex interactions will be instrumental in understanding the full spectrum of GHK's therapeutic potential.

Developing Advanced Peptide Delivery Systems and Formulation Strategies

A significant hurdle for peptide therapeutics is their rapid degradation by enzymes in the body. researchgate.net Consequently, a key area of future research is the development of advanced delivery systems to enhance the stability and bioavailability of this compound.

Current research has explored various formulation strategies. Liposomes, which are microscopic spherical vesicles, have been investigated as carriers for GHK-Cu to improve its penetration into the skin for cosmetic applications. jrespharm.comnih.gov Studies have shown that both anionic and cationic liposomes can effectively encapsulate the peptide, with encapsulation efficiencies reaching up to 31.7%. nih.gov Another approach involves the use of superabsorbent polymers, which have shown promise in in-vitro and in-vivo studies for the controlled release of GHK-Cu in wound healing applications. nih.gov

Future strategies may involve the covalent attachment of water-soluble oligomers to the peptide, a technique designed to improve its characteristics upon administration. google.com The development of pH-sensitive polymers and niosome-based systems also presents viable avenues for creating more effective topical delivery formulations. nih.govnih.gov Furthermore, exploring systemic delivery methods, such as intramuscular injections that have shown to promote tissue repair at distant sites, could broaden the therapeutic applications of GHK. peptidesciences.comwikipedia.org

Interdisciplinary Research Integrating this compound with Biomaterials Science

The integration of this compound with biomaterials science is a burgeoning field with immense potential for tissue engineering and regenerative medicine. nih.govgavinpublishers.com The inherent regenerative properties of GHK make it an attractive molecule to incorporate into various scaffolds and hydrogels. nih.govbiosynth.com

Research has shown that modifying biomaterials like alginate hydrogels with GHK can enhance the secretion of trophic factors from mesenchymal stem/stromal cells, which is crucial for tissue repair. nih.gov Gelatin, a versatile biomaterial, is also being explored for creating 3D porous structures that can support cell growth and mimic the in-vivo microenvironment, offering a platform for GHK delivery in tissue regeneration. nih.gov

Future directions will likely involve the development of "smart" biomaterials that can release GHK in a controlled manner in response to specific physiological cues at the site of injury. The use of techniques like electrospinning to create aligned nanofibers coated with GHK could provide structural support while simultaneously promoting cell growth and differentiation. frontiersin.org The combination of GHK with materials like silk, which is already being studied for a range of tissue needs including bone and cartilage repair, could lead to the creation of highly effective, next-generation biomaterials. nih.govfrontiersin.org

Exploration of Peptide Engineering and Directed Evolution for Functional Optimization

To enhance the therapeutic properties of this compound, researchers are turning to peptide engineering and directed evolution. These techniques aim to create analogs of GHK with improved stability, target affinity, and biological activity.

One approach involves the incorporation of D-isomers of amino acids into the peptide structure to increase its resistance to enzymatic degradation. researchgate.net For example, a structural analog, GHK-D-Ala, has been shown to have a positive effect on phagocytosis and lipid peroxidation processes in wound healing models. researchgate.net Another strategy is to modify the peptide sequence to enhance its binding affinity to specific targets, thereby improving its efficacy in promoting collagen synthesis and tissue repair. mdpi.com

Directed evolution techniques, such as Stabilized Peptide Evolution by E. coli Display (SPEED), offer a powerful platform for rapidly isolating stabilized peptides with improved affinity and novel structures from large libraries. nih.gov This approach, which combines non-natural amino acid incorporation and bio-orthogonal chemistry, can be used to engineer GHK analogs with enhanced drug-like properties, including increased protease stability. nih.gov The application of recombinant DNA technology also presents a scalable and cost-effective method for producing optimized GHK peptides. mdpi.com

Bridging In Vitro Findings to Translational Research Paradigms

A critical step in realizing the clinical potential of this compound is the effective translation of promising in vitro findings into robust in vivo and clinical research models. While in vitro studies provide valuable insights into the peptide's mechanisms of action, they must be validated in more complex biological systems. nih.gov

In vitro research has demonstrated GHK's ability to reduce reactive oxygen species in cell cultures and inhibit enzymes like elastase, suggesting its anti-aging potential. nih.govnih.gov These findings are supported by in vivo studies in animal models, which have shown that GHK can accelerate wound healing, promote collagen deposition, and enhance the healing of bone fractures. frontiersin.orgnih.govwikipedia.org For instance, in rats, GHK-Cu has been shown to increase the accumulation of extracellular matrix components in wounds. nih.gov Furthermore, studies in mice have indicated that GHK-Cu may reverse cognitive impairment associated with aging. antpublisher.com

The challenge lies in designing well-controlled clinical trials that can effectively translate these preclinical successes into tangible therapeutic benefits for humans. This will require a deeper understanding of the peptide's uptake and distribution in various tissues, as has been initiated in mouse models. researchgate.net The development of standardized protocols and the use of advanced imaging and biomarker analysis will be crucial for bridging the gap between laboratory research and clinical applications.

Q & A

Q. What are the established protocols for synthesizing Glycyl-L-histidyl-L-lysinamide with high purity, and how can researchers validate peptide integrity?

Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry to ensure sequence fidelity. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 220 nm is recommended for purification and purity assessment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight and structural integrity. For quality control, compare retention times and spectral data against reference standards .

Q. What mechanisms underlie this compound's reported bioactivity in wound healing and tissue repair?

The peptide's tripeptide sequence enables metal ion chelation (e.g., Cu²⁺ and Zn²⁺), which modulates metalloproteinase activity and collagen synthesis. Experimental validation involves:

Q. Which standardized assays are recommended for evaluating this compound's stability in physiological conditions?

Use accelerated stability testing:

- Incubate the peptide in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.

- Analyze degradation via HPLC-MS, tracking parent ion depletion and fragment formation.

- For enzymatic stability, add serum proteases and measure half-life using kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different in vivo wound models?

Discrepancies often arise from variability in:

- Animal models (e.g., diabetic vs. non-diabetic rodents).

- Delivery methods (topical vs. subcutaneous). Mitigation strategies:

- Conduct meta-analyses of existing data to identify confounding variables.

- Standardize protocols (e.g., wound size, peptide concentration) in cross-lab validation studies.

- Use multivariate regression to isolate peptide-specific effects from systemic variables .

Q. What methodological approaches optimize the peptide's cell-penetration efficiency in 3D tissue cultures?

Enhance bioavailability via:

Q. How can computational modeling predict this compound's interactions with extracellular matrix components?

Employ molecular dynamics (MD) simulations:

- Parameterize force fields using quantum mechanical calculations (e.g., DFT for metal-binding sites).

- Simulate peptide-collagen interactions under physiological pH and ionic strength.

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Methodological Resources

- Data Interpretation : Use tools like PRIDE Archive for proteomics data sharing or PyMol for structural visualization .

- Ethical Design : Reference guidelines from for blinding protocols and placebo controls in preclinical studies.

- Statistical Rigor : Apply mixed-effects models to account for inter-lab variability in multi-center trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.